molecular formula C8H8BrClO2S B13247840 (2-Bromo-3-methylphenyl)methanesulfonyl chloride

(2-Bromo-3-methylphenyl)methanesulfonyl chloride

Cat. No.: B13247840
M. Wt: 283.57 g/mol
InChI Key: SEOPUJQJDIYQNF-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of methanesulfonyl chloride, where the phenyl group is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methylphenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-3-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-methylphenyl)methanesulfonyl chloride
  • (2-Bromo-5-methylphenyl)methanesulfonyl chloride

Uniqueness

(2-Bromo-3-methylphenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This positioning influences the compound’s reactivity and the types of products formed in chemical reactions. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in synthetic applications .

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

(2-bromo-3-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-6-3-2-4-7(8(6)9)5-13(10,11)12/h2-4H,5H2,1H3

InChI Key

SEOPUJQJDIYQNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CS(=O)(=O)Cl)Br

Origin of Product

United States

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